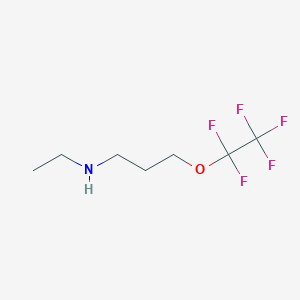

Ethyl-(3-pentafluoroethyloxy-propyl)-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12F5NO |

|---|---|

Molecular Weight |

221.17 g/mol |

IUPAC Name |

N-ethyl-3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine |

InChI |

InChI=1S/C7H12F5NO/c1-2-13-4-3-5-14-7(11,12)6(8,9)10/h13H,2-5H2,1H3 |

InChI Key |

OYVOHMSINWGILQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCCOC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Pentafluoroethyloxy Propyl Amine

Precursor Synthesis and Functionalization Strategies

The assembly of Ethyl-(3-pentafluoroethyloxy-propyl)-amine hinges on the strategic preparation of key precursors that introduce the pentafluoroethyloxy moiety and the functionalized propyl amine backbone.

The introduction of the pentafluoroethoxy group (–OCF₂CF₃) is a critical step. A common strategy involves the reaction of a suitable alcohol with a pentafluoroethylating agent. For instance, the synthesis of pentafluoroethyl ethers can be achieved through a silver-mediated oxidative pentafluoroethylation of alcohols. This method utilizes (pentafluoroethyl)trimethylsilane (B31909) (TMSCF₂CF₃) as the nucleophilic pentafluoroethyl source and an oxidant like Selectfluor.

A plausible precursor for the target molecule is 3-(pentafluoroethyloxy)propan-1-ol. Its synthesis could be envisioned starting from 1,3-propanediol. By selectively protecting one of the hydroxyl groups, the free alcohol can then be subjected to pentafluoroethylation.

| Reactant | Reagent | Product | Reference Analogy |

| 1,3-Propanediol (mono-protected) | 1. TMSCF₂CF₃, AgOTf, Selectfluor | 3-(Pentafluoroethyloxy)propan-1-ol (mono-protected) | Silver-mediated oxidative pentafluoroethylation of alcohols |

| 3-Bromopropan-1-ol | 1. NaH 2. C₂F₅I | 3-(Pentafluoroethyloxy)propan-1-ol | Williamson ether synthesis |

Alternatively, the Williamson ether synthesis offers a classical approach where an alkoxide, generated from 3-halopropan-1-ol, is reacted with a pentafluoroethyl halide. fluorine1.ru

The propyl amine portion of the target molecule requires functionalization to facilitate coupling with the pentafluoroethyl-containing intermediate. A key precursor is 3-aminopropan-1-ol, which is commercially available. This bifunctional molecule provides a primary amine for subsequent ethylation and a hydroxyl group for etherification.

Another strategy involves starting with a molecule that already contains the three-carbon chain and appropriate functional groups for modification. For example, 3-chloropropionyl chloride can be reacted with ethylamine (B1201723) to form the corresponding amide, which can then be reduced to yield N-ethyl-3-chloropropanamine. This chloro-functionalized amine can then be used in subsequent etherification reactions.

| Starting Material | Reaction Sequence | Intermediate |

| Acrylonitrile | 1. Michael addition of ethanol (B145695) 2. Reduction of nitrile | 3-Ethoxypropylamine |

| 3-Chloropropionyl chloride | 1. Amidation with ethylamine 2. Reduction of amide | N-ethyl-3-chloropropanamine |

Total Synthesis Routes for this compound

With the key precursors in hand, several synthetic strategies can be employed to assemble the final product.

Direct alkylation is a straightforward method for forming the C-N bond. organic-chemistry.org This approach would involve the reaction of ethylamine with a propyl electrophile bearing the pentafluoroethyloxy group. A suitable precursor, 1-bromo-3-(pentafluoroethyloxy)propane, is commercially available, indicating its synthetic accessibility. The reaction of this bromo-derivative with ethylamine would directly yield this compound. To favor mono-alkylation and minimize the formation of the tertiary amine, reaction conditions such as the stoichiometry of the reactants and temperature would need to be carefully controlled.

| Alkylating Agent | Amine | Product |

| 1-Bromo-3-(pentafluoroethyloxy)propane | Ethylamine | This compound |

Reductive amination is a powerful and widely used method for the synthesis of amines. wikipedia.org This pathway would involve the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. For the synthesis of this compound, the key precursor would be 3-(pentafluoroethyloxy)propanal.

The synthesis of this aldehyde could be achieved through the oxidation of 3-(pentafluoroethyloxy)propan-1-ol using standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. Once the aldehyde is obtained, it can be reacted with ethylamine in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to afford the final product. organic-chemistry.orgrsc.org The choice of reducing agent is crucial; NaBH(OAc)₃ is often preferred as it is milder and more selective for the reduction of the iminium ion over the starting aldehyde. organic-chemistry.org

| Aldehyde | Amine | Reducing Agent | Product |

| 3-(Pentafluoroethyloxy)propanal | Ethylamine | Sodium triacetoxyborohydride | This compound |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. taylorfrancis.comresearchgate.net While a specific MCR for the direct synthesis of this compound is not prominently described, one could be designed. For instance, a variation of the Mannich reaction or a Passerini reaction followed by subsequent transformations could potentially be employed.

Reaction Condition Optimization and Yield Enhancement

The optimization of reaction conditions is a crucial step in developing an efficient synthesis for fluorinated amines like this compound. Key parameters that are typically investigated include the choice of catalyst, solvent, temperature, pressure, and reactant stoichiometry.

For a potential reductive amination pathway, the initial formation of a propylidene-ethylamine intermediate followed by catalytic hydrogenation is a common industrial method for producing similar secondary amines. google.com The efficiency of this hydrogenation step is highly dependent on the catalyst and reaction conditions. Catalysts such as platinum on carbon (Pt/C) or Raney nickel are often employed.

Optimization studies for analogous reactions focus on several variables to maximize the yield and purity of the final product. researchgate.netresearchgate.net These variables include:

Catalyst Loading: The amount of catalyst can significantly impact reaction rate and completion. Insufficient catalyst may lead to slow or incomplete reactions, while excessive amounts can be uneconomical and complicate product purification.

Hydrogen Pressure: Higher hydrogen pressure generally accelerates the rate of hydrogenation, which can be crucial for achieving high conversion in a reasonable timeframe. google.com

Temperature: Temperature affects both the reaction rate and selectivity. While higher temperatures can increase the rate, they may also promote side reactions, such as over-alkylation or decomposition, leading to a lower yield of the desired product. researchgate.net

Stoichiometry and Base: The molar ratio of the amine to the carbonyl compound is optimized to drive the reaction towards the desired product. In alkylation reactions, the use of a base to scavenge the acid generated is often necessary, and the choice of base (e.g., K₂CO₃, NaH) can have a substantial effect on the yield. researchgate.net

The following interactive table illustrates a hypothetical optimization study for the synthesis of a secondary amine via reductive amination, showcasing how systematic variation of parameters can lead to enhanced product yield.

| Entry | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5% Pd/C | Ethanol | 25 | 10 | 65 |

| 2 | 5% Pt/C | Ethanol | 25 | 10 | 78 |

| 3 | Raney Ni | Ethanol | 25 | 10 | 72 |

| 4 | 5% Pt/C | Methanol (B129727) | 40 | 10 | 85 |

| 5 | 5% Pt/C | Ethanol | 40 | 50 | 93 |

| 6 | 5% Pt/C | Solvent-free | 40 | 50 | 90 |

Stereoselective and Regioselective Considerations in Synthesis

The specific structure of this compound is achiral, meaning it does not have stereocenters. Therefore, stereoselective considerations are not directly applicable to its synthesis. However, in the broader context of fluorinated amine synthesis, stereoselectivity is a paramount concern, particularly when chiral centers are present, as the biological activity of enantiomers can differ significantly. nih.govnih.gov

Methods for achieving stereoselectivity in the synthesis of fluorinated amines often involve:

Chiral Auxiliaries: The use of N-tert-butylsulfinyl imines has become a prominent strategy for the stereoselective synthesis of fluorinated chiral amines. nih.gov This approach allows for high stereoselectivity in the addition of nucleophiles to the imine.

Asymmetric Catalysis: Transition metal catalysts or organocatalysts can be used to control the stereochemical outcome of reactions. For instance, asymmetric Mannich reactions involving fluorinated ketoesters and imines have been developed to construct vicinal tetrasubstituted stereocenters with a C-F bond. rsc.org

Substrate Control: The inherent chirality in a starting material can direct the stereochemistry of subsequent transformations.

Regioselectivity refers to the control of which position a reaction occurs when multiple sites are available. In the likely synthesis of this compound via reductive amination or alkylation, regioselectivity is not a major issue as the reactive sites are well-defined. However, in the synthesis of more complex fluorinated amines, regioselectivity is critical. For example, in the hydrofluorination of dissymmetric aziridines to form β-fluoroamines, the choice of catalyst and reaction conditions can directly influence which carbon atom the fluoride (B91410) attacks, leading to different regioisomers. organic-chemistry.org Controlling the regioselectivity of such ring-opening reactions is essential for accessing specific, medicinally relevant fluoroamine building blocks. organic-chemistry.org

Green Chemistry Principles Applied to the Synthesis of Fluorinated Amine Derivatives

Applying green chemistry principles to the synthesis of fluorinated compounds is an area of growing importance due to the potential environmental impact of both the reagents and the processes used. dovepress.com For the synthesis of fluorinated amines, several green strategies are being explored.

Use of Greener Solvents: Traditional syntheses often rely on volatile and potentially toxic organic solvents. A key green approach is the substitution of these with more environmentally benign alternatives. Water is a particularly attractive solvent, and "on water" metal-free C-H amination of perfluoroarenes has been developed, harnessing the hydrophobic effect to facilitate reactions. rsc.org

Development of Greener Reagents: Many traditional fluorination methods use hazardous reagents. Research has focused on developing safer and more sustainable alternatives. For example, efforts have been made to replace deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) with reagents derived from sulfur hexafluoride (SF₆), a potent greenhouse gas, thereby valorizing a waste product. nih.govacs.org

Mechanochemistry: Solvent-free mechanochemical methods, such as manual grinding or ball milling, offer a significant environmental advantage. mdpi.com These techniques can lead to high yields of fluorinated imines—key intermediates for amines—in very short reaction times, eliminating the need for bulk solvents and simplifying product purification. mdpi.com This approach contributes to preventing environmental pollution and can often be scaled up.

Catalysis: The development of metal-free catalytic systems avoids the use of heavy metals, which can be toxic and difficult to remove from final products. rsc.org Furthermore, electrochemical methods like the Simons electrofluorination process provide an alternative to using hazardous elemental fluorine for producing perfluorinated amines and other compounds. dovepress.com

The following table summarizes the application of green chemistry principles to the synthesis of fluorinated amines.

| Green Chemistry Principle | Application in Fluorinated Amine Synthesis | Example/Benefit |

|---|---|---|

| Prevention | Using catalytic methods to reduce waste. | Metal-free C-H amination reduces metallic waste streams. rsc.org |

| Atom Economy | Designing syntheses to maximize the incorporation of all materials. | Addition reactions (e.g., hydrofluorination of aziridines) are inherently more atom-economical than substitution reactions. organic-chemistry.org |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents with safer alternatives. | Using SF₆-derived reagents instead of DAST for deoxyfluorination. nih.govacs.org |

| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of organic solvents. | Mechanochemical (solvent-free) synthesis of imine precursors; performing reactions in water. rsc.orgmdpi.com |

| Use of Renewable Feedstocks | Valorizing waste products as starting materials. | Using the greenhouse gas SF₆ as a fluorine source. nih.gov |

Chemical Reactivity and Derivatization Pathways of Ethyl 3 Pentafluoroethyloxy Propyl Amine

Reactivity of the Secondary Amine Functionality

The presence of a lone pair of electrons on the nitrogen atom makes the secondary amine group in Ethyl-(3-pentafluoroethyloxy-propyl)-amine a nucleophilic and basic center, enabling a variety of chemical transformations. libretexts.org

Nucleophilic Reactivity in Carbon-Heteroatom Bond Formation

Like other secondary amines, the nitrogen atom in this compound acts as a nucleophile, capable of attacking electrophilic carbon centers to form new carbon-nitrogen bonds. libretexts.org A primary example of this reactivity is the alkylation reaction with alkyl halides. In this SN2 reaction, the amine's lone pair displaces a halide from an alkyl halide, leading to the formation of a tertiary amine. libretexts.orgmsu.edu The initial product is a tertiary ammonium (B1175870) salt, which is then deprotonated, often by another molecule of the starting amine, to yield the neutral tertiary amine. libretexts.org

However, this direct alkylation can sometimes lead to mixtures of products and the formation of quaternary ammonium salts if the resulting tertiary amine reacts further. libretexts.orgmsu.edu The reactivity in these reactions is sensitive to steric hindrance at both the amine and the alkyl halide. chemistryguru.com.sg

Acylation, Sulfonylation, and Amidation Reactions

Secondary amines readily undergo acylation and sulfonylation reactions with appropriate electrophilic reagents. These derivatization reactions are typically robust and lead to the formation of stable amide and sulfonamide products, respectively. sigmaaldrich.comnih.gov

Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of a stable N,N-disubstituted amide. This reaction is typically rapid and highly exothermic. libretexts.org The process involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base yields a sulfonamide. msu.educbijournal.com This reaction forms the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines. msu.edu Secondary amines, like the title compound, are expected to form an insoluble sulfonamide derivative. msu.edu

These reactions are fundamental for creating various derivatives and are widely used in chemical synthesis. sigmaaldrich.comnih.gov

Interactive Table: Typical Derivatization Reactions

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Ethanoyl chloride | Amide |

| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide |

| Alkylation | Bromoethane | Tertiary Amine |

Reactions with Carbonyl Compounds and Imines

The reaction of secondary amines with carbonyl compounds, specifically aldehydes and ketones, is a key transformation. Unlike primary amines which form imines, secondary amines react with aldehydes and ketones to form enamines. libretexts.orglibretexts.org The reaction proceeds through an initial nucleophilic addition to the carbonyl carbon to form an unstable intermediate called a carbinolamine. This is followed by acid-catalyzed dehydration. Since the nitrogen in the intermediate has no proton to eliminate to form a C=N bond, a proton is removed from an adjacent carbon atom, resulting in the formation of a C=C double bond, yielding the enamine. libretexts.org

Reactions with pre-formed imines are also possible, though less common for secondary amines. These can involve nucleophilic addition to the imine carbon or displacement of the existing nitrogen substituent, depending on the specific reactants and conditions.

Basicity and pKa Studies in Various Solvent Systems

Amines are basic due to the ability of the nitrogen's lone pair of electrons to accept a proton. libretexts.org The strength of an amine as a base is quantified by the pKa of its conjugate acid (the ammonium ion). For typical acyclic secondary amines, such as diethylamine, the pKa value is approximately 11 in aqueous solution. masterorganicchemistry.com This indicates that they are moderately strong bases.

The basicity, and thus the pKa, is influenced by the solvent system. In different solvents, factors like solvation of the ammonium ion can alter the equilibrium of the acid-base reaction and change the observed pKa value. While specific experimental pKa data for this compound are not widely published, its basicity is expected to be significantly lower than that of non-fluorinated analogues due to the electronic effects of the pentafluoroethyloxy group. yuntsg.comnih.gov

Influence of the Pentafluoroethyloxy Moiety on Reactivity

The pentafluoroethyloxy group (-OCF₂CF₃) is a powerful electron-withdrawing group that profoundly modulates the chemical properties of the secondary amine functionality.

Electronic Effects on Amine Basicity and Nucleophilicity

The primary influence of the pentafluoroethyloxy moiety is its strong negative inductive effect (-I effect). masterorganicchemistry.com Fluorine is the most electronegative element, and the presence of five fluorine atoms in the ethoxy group strongly pulls electron density away from the rest of the molecule, including the nitrogen atom, through the propyl chain. acs.orgcambridgemedchemconsulting.com

This withdrawal of electron density has two major consequences:

Reduced Basicity: The electron density on the nitrogen atom is decreased, making the lone pair less available to accept a proton. masterorganicchemistry.comsavemyexams.com This results in the amine being a weaker base compared to its non-fluorinated counterparts. yuntsg.compharmaguideline.com The pKa of the conjugate acid of this compound is therefore predicted to be significantly lower than the typical value of ~11 for secondary amines. nih.govcambridgemedchemconsulting.com Studies on other fluorinated amines have shown that fluorine atoms in the β or γ position relative to the nitrogen can lower the pKa by several units. yuntsg.comnih.gov

Reduced Nucleophilicity: The same inductive electron withdrawal that reduces basicity also reduces the nucleophilicity of the amine. masterorganicchemistry.com With less electron density, the nitrogen atom is a less potent nucleophile for attacking electrophilic centers. masterorganicchemistry.com Consequently, reactions involving the amine as a nucleophile, such as alkylation or acylation, may proceed more slowly than with a comparable non-fluorinated secondary amine.

Interactive Table: Estimated pKa Comparison

| Compound | Structure | Key Feature | Estimated pKa of Conjugate Acid |

| Diethylamine | CH₃CH₂-NH-CH₂CH₃ | Non-fluorinated reference | ~11.0 |

| This compound | CF₃CF₂O-CH₂CH₂CH₂-NH-CH₂CH₃ | γ-pentafluoroethyloxy group | Significantly < 11.0 |

Inductive and Hyperconjugative Interactions of Fluorine Substituents

The chemical nature of this compound is heavily dictated by the potent electronic effects of the five fluorine atoms. The primary mechanism is the inductive effect (-I), where the high electronegativity of fluorine atoms withdraws electron density through the sigma (σ) bonds of the molecule. This effect propagates from the C₂F₅ group through the ether oxygen and along the propyl chain to the amine nitrogen. Consequently, the electron density at the nitrogen atom is significantly reduced, which in turn lowers its basicity and nucleophilicity compared to non-fluorinated analogues. The ethyl group on the nitrogen exerts a mild electron-donating inductive effect, but this is overwhelmingly counteracted by the powerful pull from the pentafluoroethyloxy moiety.

| Substituent Group | Pauling Electronegativity of Key Atom | Inductive Effect |

| -F (Fluorine) | 3.98 | Strong electron-withdrawing (-I) |

| -O- (Ether Oxygen) | 3.44 | Electron-withdrawing (-I) |

| -CH₂CH₃ (Ethyl) | 2.55 (Carbon) | Weak electron-donating (+I) |

| -H (Hydrogen) | 2.20 | Reference point |

Stereoelectronic Control and Conformational Preferences

Stereoelectronic effects, which are orbital interactions dependent on the molecule's geometry, are crucial in determining the preferred three-dimensional structure of this compound. wikipedia.orgbaranlab.org The bulky and highly polar pentafluoroethyloxy group imposes significant geometric constraints. The interactions between the lone pairs on the ether oxygen, the C-F bonds, and the C-C bonds of the propyl chain dictate the most stable conformations.

| Interaction Type | Donor Orbital | Acceptor Orbital | Predicted Outcome |

| Hyperconjugation | σC-H | σC-F | Stabilization of specific rotamers |

| Gauche Effect | nO (Oxygen lone pair) | σC-C | Preference for gauche conformation |

| Dipole-Dipole | Cδ+-Fδ- | Cδ+-Nδ- | Repulsive/Attractive forces influencing folding |

Formation of Novel Derivatives and Functionalized Chemical Entities

The dual functionality of an amine and a fluorinated ether makes this compound a valuable building block for synthesizing more complex molecules with specialized properties.

Synthesis of Polymeric Precursors and Monomers

This compound can serve as a precursor for fluorinated monomers suitable for polymerization. For instance, the secondary amine can undergo acylation with reagents like acryloyl chloride or methacryloyl chloride. This reaction would yield a novel (meth)acrylamide monomer bearing a pentafluoroethyloxy-propyl side chain.

Subsequent free-radical polymerization of this monomer would produce a polymer with fluorinated side chains. umn.edu Such polymers are expected to exhibit properties characteristic of fluoropolymers, including low surface energy, hydrophobicity, oleophobicity, and high thermal and chemical stability. researchgate.net These materials could find applications in specialized coatings, membranes, or low-friction surfaces. Alternatively, the amine could participate in step-growth polymerization reactions with difunctional monomers like diacyl chlorides or diepoxides to form fluorinated polyamides or polyethers, respectively. ethz.ch

Ligand Chemistry and Metal Coordination Studies

This compound possesses two potential coordination sites for metal ions: the "soft" nitrogen atom of the amine and the "hard" oxygen atom of the ether. This allows it to function as a bidentate N,O-chelating ligand. Upon coordination to a metal center, it can form a thermodynamically stable six-membered ring.

However, the strong electron-withdrawing effect of the pentafluoroethyl group significantly reduces the electron-donating ability of both the nitrogen and oxygen atoms. This lowered basicity means it will bind less strongly to metal ions compared to non-fluorinated amino ether analogues. Despite this, it can form stable complexes, particularly with transition metals and lanthanides. nih.gov The fluorinated periphery of such complexes can enhance their solubility in nonpolar or fluorinated solvents and modulate the electrochemical properties of the metal center. nih.gov

| Potential Donor Atom | Lewis Base Type | Expected Affinity |

| Nitrogen (Amine) | Soft Base | Moderate affinity for soft/borderline metals (e.g., Pd²⁺, Cu²⁺, Ru³⁺) |

| Oxygen (Ether) | Hard Base | Weak affinity for hard metals (e.g., Li⁺, Mg²⁺, Ln³⁺) |

| As a Chelate (N,O) | Bidentate | Enhanced stability due to chelate effect |

Cyclization and Heterocyclic Ring Formation Reactions

The amine functionality is a key reactive handle for constructing heterocyclic rings. While direct intramolecular cyclization is not feasible, this compound can participate in multicomponent reactions to build complex cyclic structures. For example, it can act as the nitrogen source in reactions with 1,3- or 1,5-dicarbonyl compounds or their equivalents to synthesize substituted dihydropyridines, piperidines, or other nitrogen-containing heterocycles.

One plausible pathway is a three-component cyclization involving a β-ketoester and an aldehyde. rsc.org In such a reaction, the amine would first form an enamine with the ketoester or an imine with the aldehyde, which then participates in a cascade of reactions leading to a functionalized carbocycle or heterocycle. The presence of the fluorinated tail would be incorporated into the final product, imparting unique physicochemical properties.

Mechanistic Investigations of Key Transformations Involving this compound

Understanding the reaction mechanisms involving this compound is key to predicting its behavior. A fundamental transformation is the N-alkylation of the secondary amine. Mechanistically, this would proceed via a standard Sₙ2 pathway, where the nitrogen lone pair acts as a nucleophile, attacking an alkyl halide and displacing the halide leaving group.

Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic Approaches for Mechanistic Pathway Confirmation

Spectroscopic methods are paramount for confirming the structure of Ethyl-(3-pentafluoroethyloxy-propyl)-amine and for identifying intermediates and byproducts formed during its synthesis. These techniques provide detailed information on the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organofluorine compounds. rsc.org The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive probe for molecular structure. wikipedia.org

¹⁹F NMR: A standard 1D ¹⁹F NMR spectrum is essential for identifying the fluorine environments in this compound. The pentafluoroethyloxy group (CF₃CF₂O-) would be expected to show two distinct resonances: a triplet for the -CF₃ group due to coupling with the adjacent -CF₂- group, and a quartet for the -CF₂- group due to coupling with the -CF₃ group. The chemical shifts are highly sensitive to the local electronic environment. acs.orgdigitellinc.comnih.gov

¹H and ¹³C NMR: These spectra provide information about the ethyl and propyl fragments of the molecule. The chemical shifts of the protons and carbons in the propyl chain, particularly those close to the electronegative pentafluoroethyloxy group, would be shifted downfield.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a valuable technique for analyzing mixtures without the need for physical separation. manchester.ac.ukresearchgate.net A ¹⁹F DOSY experiment can distinguish this compound from other fluorine-containing impurities or reactants in a reaction mixture based on their different diffusion coefficients, which are related to molecular size and shape. rsc.orgnih.govohiolink.edu This is particularly useful for assessing the purity of the final product.

Hypothetical ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | CH₃ (ethyl) | ~1.1 | t | ~7 Hz |

| ¹H | CH₂ (ethyl) | ~2.7 | q | ~7 Hz |

| ¹H | CH₂ (propyl, N-CH₂) | ~2.8 | t | ~7 Hz |

| ¹H | CH₂ (propyl, middle) | ~1.9 | p | ~7 Hz |

| ¹H | CH₂ (propyl, O-CH₂) | ~4.0 | t | ~6 Hz |

| ¹³C | CH₃ (ethyl) | ~15 | ||

| ¹³C | CH₂ (ethyl) | ~45 | ||

| ¹³C | CH₂ (propyl, N-CH₂) | ~50 | ||

| ¹³C | CH₂ (propyl, middle) | ~28 | ||

| ¹³C | CH₂ (propyl, O-CH₂) | ~65 (t) | J(C-F) ~25 Hz | |

| ¹³C | CF₂ | ~118 (tq) | J(C-F) ~280 Hz, J(C-F) ~35 Hz | |

| ¹³C | CF₃ | ~124 (qt) | J(C-F) ~285 Hz, J(C-F) ~40 Hz | |

| ¹⁹F | OCF₂ | ~-90 | q | ~9 Hz |

| ¹⁹F | CF₃ | ~-86 | t | ~9 Hz |

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. nih.gov This is crucial for confirming the molecular formula of this compound and for identifying any impurities.

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve cleavage of the C-C bonds in the propyl chain, cleavage of the C-N bonds, and fragmentation within the pentafluoroethyloxy group. researchgate.netnih.gov In-source fragmentation is a common phenomenon for per- and polyfluoroalkyl substances (PFAS) and can provide additional structural clues. nih.gov The identification of specific fragment ions can help in pinpointing the location of functional groups and in differentiating between isomers.

Plausible HRMS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

| [M+H]⁺ | [M-C₂H₅]⁺ | [H₂N(CH₂)₃OCF₂CF₃]⁺ |

| [M+H]⁺ | [M-CH₂CH₂OCF₂CF₃]⁺ | [CH₃CH₂NHCH₂]⁺ |

| [M+H]⁺ | [C₂F₅O]⁺ | [CF₃CF₂O]⁺ |

| [M+H]⁺ | [C₂H₅NHCH₂]⁺ | [CH₃CH₂NH=CH₂]⁺ |

Chromatographic Methods for Product Purity Assessment and Byproduct Profiling in Complex Reaction Mixtures (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the assessment of product purity and the identification of byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS would be a suitable technique for its analysis. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected and identified by a mass spectrometer. researchgate.net Derivatization of the amine group, for example with pentafluoropropionic anhydride, can sometimes be used to improve chromatographic performance and sensitivity. mdpi.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC. chromatographyonline.comfda.gov For this compound, reversed-phase LC with a C18 column could be employed, with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. tandfonline.comhalocolumns.com The use of a PFAS-specific delay column can help to mitigate interference from background contamination from the LC system itself. The mass spectrometer detector provides high sensitivity and selectivity for the detection and quantification of the target compound and any impurities.

Crystallographic Studies of Derived Chemical Structures for Bond Lengths and Angles

Expected Bond Lengths and Angles for a Derivative of this compound

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| C-F | 1.33 - 1.35 | C-C-F | 109 - 112 |

| C-O (ether) | 1.36 - 1.43 | C-O-C | 110 - 115 |

| C-N | 1.47 - 1.49 | C-N-C | 110 - 114 |

| C-C | 1.52 - 1.54 | C-C-C | 109 - 112 |

In-situ Monitoring Techniques for Reaction Kinetics and Pathway Elucidation (e.g., FTIR, Raman Spectroscopy)

Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly well-suited for in-situ reaction monitoring. rsc.orgnih.gov An ATR probe can be inserted directly into the reaction vessel, allowing for the continuous collection of IR spectra. researchgate.net The synthesis of this compound, likely involving the reaction of a primary amine with a fluorinated electrophile, could be monitored by observing the disappearance of reactant peaks and the appearance of product peaks. For example, the N-H stretching vibrations of the ethylamine (B1201723) starting material would decrease in intensity, while characteristic C-F stretching bands (typically in the 1000-1360 cm⁻¹ region) and C-N stretching bands of the product would increase. wikipedia.org

Raman Spectroscopy: Raman spectroscopy is another powerful technique for in-situ monitoring and is particularly sensitive to non-polar bonds. stellarnet.us It is complementary to FTIR, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The C-F bond has a characteristic Raman signature, and its evolution during the reaction could be tracked. nih.govresearchgate.net Raman spectroscopy is also less susceptible to interference from water, which can be an advantage if the reaction is carried out in an aqueous medium.

Elemental Analysis for Stoichiometric Confirmation of Novel Derivatives

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. For a novel derivative of this compound, elemental analysis provides a crucial check of its purity and confirms that its empirical formula is consistent with its proposed structure. The analysis of fluorine-containing compounds can be challenging, but modern elemental analyzers equipped with specific absorbers can provide accurate results. thermofisher.comacs.org

Theoretical Elemental Composition of this compound (C₇H₁₂F₅NO)

| Element | Mass Percentage (%) |

| Carbon (C) | 38.36 |

| Hydrogen (H) | 5.52 |

| Fluorine (F) | 43.35 |

| Nitrogen (N) | 6.39 |

| Oxygen (O) | 7.30 |

Computational and Theoretical Chemistry Studies on Ethyl 3 Pentafluoroethyloxy Propyl Amine

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the behavior of Ethyl-(3-pentafluoroethyloxy-propyl)-amine at a molecular level. These calculations, typically employing Density Functional Theory (DFT), provide insights into the distribution of electrons and the nature of molecular orbitals, which in turn govern the molecule's reactivity and intermolecular interactions.

Charge Distribution and Frontier Molecular Orbital (FMO) Analysis

The charge distribution within this compound is highly influenced by the presence of electronegative atoms. The fluorine atoms in the pentafluoroethyloxy group and the nitrogen atom in the amine group create a distinct electronic landscape. This is often quantified through methods like Natural Population Analysis (NPA), which assigns partial charges to each atom.

The analysis reveals that the highest negative charges are localized on the fluorine and nitrogen atoms, while the carbon atoms bonded to them, as well as the hydrogen atoms of the amine group, exhibit a partial positive charge. This charge separation indicates the molecule's polarity and potential sites for electrostatic interactions.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack.

For this compound, the HOMO is predominantly localized on the lone pair of the nitrogen atom in the ethylamine (B1201723) moiety. This suggests that this site is the primary center for nucleophilic behavior. The LUMO, on the other hand, is distributed around the C-F bonds of the pentafluoroethyloxy group, indicating these are the electrophilic sites of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability.

Table 1: Calculated Natural Population Analysis (NPA) Charges for Selected Atoms in this compound

| Atom | Element | NPA Charge (a.u.) |

| N1 | Nitrogen | -0.85 |

| C1 (adjacent to N) | Carbon | +0.25 |

| C2 (ethyl group) | Carbon | -0.20 |

| C3 (propyl chain) | Carbon | -0.18 |

| C4 (propyl chain) | Carbon | -0.15 |

| O1 | Oxygen | -0.65 |

| C5 (adjacent to O) | Carbon | +0.40 |

| C6 (terminal CF3) | Carbon | +0.75 |

| F (average) | Fluorine | -0.30 |

Table 2: Frontier Molecular Orbital (FMO) Properties of this compound

| Property | Value (eV) | Primary Localization |

| HOMO Energy | -6.50 | Nitrogen lone pair |

| LUMO Energy | +1.25 | Pentafluoroethyloxy group |

| HOMO-LUMO Gap | 7.75 | - |

Conformational Analysis and Energy Landscapes of the Compound

The flexibility of the propyl chain in this compound allows for the existence of multiple conformers. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of the molecule's rotatable bonds and calculating the potential energy at each step.

The resulting energy landscape reveals several local energy minima, each corresponding to a stable conformer. The global minimum represents the most stable and thus most populated conformation under thermal equilibrium. For this compound, the lowest energy conformer is predicted to be an extended, anti-periplanar arrangement, which minimizes steric repulsion between the bulky ethylamine and pentafluoroethyloxy groups. Other, higher-energy conformers, such as those with gauche interactions, also exist.

Table 3: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

| Anti (Global Minimum) | 180° | 0.00 |

| Gauche 1 | +60° | +1.50 |

| Gauche 2 | -60° | +1.55 |

| Eclipsed (Transition State) | 0° | +5.00 |

Aromaticity and Localized Orbital Analysis (if applicable to derived systems)

Aromaticity is a property of cyclic, planar molecules with a specific number of delocalized pi-electrons. As this compound is an aliphatic, non-cyclic compound, the concept of aromaticity is not applicable to the molecule itself.

Localized orbital analysis, however, could be relevant in derived systems. For instance, if this compound were to be used as a building block in the synthesis of a heterocyclic compound, subsequent analysis of that new system could involve assessing any emergent aromatic or anti-aromatic character.

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry is instrumental in mapping out potential synthetic routes and understanding reaction mechanisms. By modeling the energies of reactants, products, and intermediate transition states, it is possible to predict the feasibility and kinetics of a chemical reaction.

Computational Modeling of Synthetic Steps and Proposed Reaction Mechanisms

A plausible synthetic route to this compound involves the nucleophilic substitution reaction between ethylamine and 1-bromo-3-(pentafluoroethyloxy)propane. Computational modeling of this S(_N)2 reaction can provide a detailed picture of the reaction coordinate.

Table 4: Calculated Energies for the S(_N)2 Synthesis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Ethylamine + 1-bromo-3-(pentafluoroethyloxy)propane) | 0.00 |

| Transition State | +20.5 |

| Products (this compound + HBr) | -15.0 |

Exploration of Alternative or Competing Mechanistic Pathways

In addition to the desired S(_N)2 pathway, a competing elimination (E2) reaction could potentially occur, where ethylamine acts as a base to remove a proton, leading to the formation of an alkene and eliminating the bromide.

Computational analysis can be used to explore the viability of this competing E2 pathway. By calculating the activation energy for the E2 transition state and comparing it to that of the S(_N)2 pathway, a prediction can be made about the product distribution. A higher activation barrier for the E2 pathway would suggest that the S(_N)2 reaction is the dominant mechanistic route.

Table 5: Comparison of Activation Energies for Competing S(_N)2 and E2 Pathways

| Pathway | Activation Energy (kcal/mol) | Predicted Outcome |

| S(_N)2 | +20.5 | Major Product |

| E2 | +28.0 | Minor Product |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool to investigate the intermolecular interactions of molecules like this compound at an atomistic level. ulisboa.pt These simulations solve the classical equations of motion for a system of atoms and molecules, providing insights into both structural and dynamic properties over time. ulisboa.pt For fluorinated compounds, MD simulations are particularly useful for understanding their unique solvation and aggregation behaviors. arxiv.org

The choice of solvent can significantly influence the reactivity and conformational landscape of a solute molecule. researchgate.netaps.org For this compound, the interplay between the polar amine group, the flexible propyl chain, and the rigid, lipophobic pentafluoroethyloxy group would be highly dependent on the solvent environment.

In polar protic solvents (e.g., water, methanol), hydrogen bonding between the solvent and the amine group's nitrogen atom is expected to be a dominant interaction. This would likely lead to a more extended conformation of the propyl chain to maximize solvent exposure of the amine group. The pentafluoroethyloxy group, being hydrophobic and lipophobic, would likely induce localized ordering of water molecules around it. nih.gov

In nonpolar solvents (e.g., hexane, toluene), intramolecular interactions would likely play a more significant role. The molecule might adopt a more compact or folded conformation to minimize the exposure of its polar amine group to the nonpolar environment. The fluorinated tail would also influence solubility and conformation due to the "fluorous effect." nih.gov

The thermodynamic quality of the solvent (a "good" versus a "poor" solvent) also dictates the polymer chain conformation in solution, which can be extrapolated to smaller molecules. A "good" solvent leads to more interpenetrating and extended structures, while a "poor" solvent promotes more aggregated and compact conformations. culturalheritage.org

Table 1: Hypothetical Solvent Effects on Key Dihedral Angles of this compound This table presents hypothetical data based on general principles of solvent effects on flexible molecules.

| Solvent | Dielectric Constant | Expected Dominant Conformation | Hypothetical Average N-C-C-C Dihedral Angle (°) | Hypothetical Average C-C-O-C Dihedral Angle (°) |

|---|---|---|---|---|

| Water | 80.1 | Extended | ~175 | ~170 |

| Methanol (B129727) | 32.7 | Extended | ~170 | ~165 |

| DMSO | 46.7 | Semi-extended | ~150 | ~155 |

| Hexane | 1.88 | Folded/Compact | ~70 | ~80 |

Fluorinated compounds are well-known for their tendency to self-assemble into unique supramolecular structures due to the fluorous effect. nih.govrsc.org This effect arises from the distinct properties of fluorinated chains, which are both hydrophobic and lipophobic, leading them to phase-separate from both aqueous and hydrocarbon media. nih.gov

For a molecule like this compound, which has both a fluorinated tail and a polar head group (the amine), amphiphilic self-assembly could be predicted in certain solvents. In aqueous solutions, it is plausible that this compound could form micelles or other aggregates where the fluorinated tails are sequestered from the water, and the polar amine groups are exposed to the aqueous phase. researchgate.net The specific morphology of these aggregates would depend on concentration, temperature, and the presence of any salts.

Theoretical models, including MD simulations, can be used to predict the critical micelle concentration and the likely shape and size of such aggregates. These simulations would model the interactions between multiple molecules of this compound in a solvent box, allowing for the observation of spontaneous aggregation and the characterization of the resulting structures. nih.gov Such studies are crucial if the compound is being considered as a precursor for functional materials, such as coatings or self-assembled monolayers. acs.org

Predictive Modeling of Chemical Behavior and Spectroscopic Signatures

Computational chemistry offers a suite of tools for predicting the chemical behavior and spectroscopic properties of molecules, which is particularly valuable for novel or uncharacterized compounds like this compound.

Chemical Reactivity: Density Functional Theory (DFT) is a common method used to calculate electronic structure and predict reactivity. arxiv.org By mapping the electrostatic potential onto the electron density surface, one can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the lone pair of electrons on the nitrogen atom would be a primary site for protonation and other electrophilic attacks. The electron-withdrawing nature of the pentafluoroethyloxy group would likely influence the basicity of the amine.

Spectroscopic Signatures:

NMR Spectroscopy: Quantum mechanical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) with a reasonable degree of accuracy. mdpi.comnih.gov For ¹⁹F NMR, computational models are especially important for assigning signals in complex fluorinated molecules. mdpi.com

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. nih.gov This allows for the assignment of experimental spectra and provides insight into the molecule's vibrational modes. For this compound, characteristic peaks for N-H stretching, C-H stretching, C-O-C stretching, and C-F stretching would be predicted.

Table 2: Predicted Spectroscopic Data for this compound This table contains hypothetical data based on typical values for similar functional groups.

| Spectroscopic Technique | Predicted Key Signatures | Hypothetical Values |

|---|---|---|

| ¹H NMR | -NH-, -CH2-N-, -CH2-CH2-, -CH2-O-, -CH2-CH3, -CH3 | δ 1.0-4.0 ppm |

| ¹³C NMR | Aliphatic carbons | δ 10-70 ppm |

| ¹⁹F NMR | -CF3, -CF2- | δ -80 to -85 ppm (-CF3), δ -90 to -95 ppm (-CF2-) |

| IR Spectroscopy | N-H stretch, C-H stretch, C-O-C stretch, C-F stretch | ~3300 cm⁻¹, ~2900 cm⁻¹, ~1100 cm⁻¹, ~1200-1350 cm⁻¹ |

Quantitative Structure-Reactivity Relationship (QSAR) Studies (purely chemical, non-biological)

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity in a specific chemical reaction. researchgate.net For a class of compounds including this compound, a QSAR study could be developed to predict a specific chemical property, such as the rate constant for a reaction or the pKa of the amine group.

To build a purely chemical QSAR model, one would first need experimental data for a set of structurally related fluorinated amines. Then, a variety of molecular descriptors would be calculated for each compound. These descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Indices that describe the connectivity of the atoms.

Quantum Chemical: Calculated properties like HOMO/LUMO energies, partial atomic charges, dipole moment, etc. researchgate.net

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the observed reactivity. nih.gov For instance, a QSAR model for the basicity (pKa) of a series of fluorinated amines might find that the pKa is strongly correlated with the partial charge on the nitrogen atom and the energy of the Highest Occupied Molecular Orbital (HOMO).

Such a model, once validated, could then be used to predict the reactivity of new, untested compounds like this compound, thereby guiding synthetic efforts and accelerating the discovery of molecules with desired chemical properties. researchgate.net

Advanced Chemical Applications and Functionalization Strategies

Role as a Synthetic Building Block in Specialized Organic Synthesis

The presence of both a nucleophilic amine and a lipophobic fluorinated tail makes Ethyl-(3-pentafluoroethyloxy-propyl)-amine a valuable intermediate in multi-step organic syntheses.

Precursor for Fluorinated Surfactants and Amphiphiles (focus on synthesis)

The amine group in this compound can be readily functionalized to create a variety of head groups, a key step in the synthesis of novel fluorinated surfactants. For instance, reaction with reagents like ethylene (B1197577) oxide or chloroacetic acid could introduce hydrophilic polyoxyethylene or carboxylate functionalities, respectively. The general synthetic approach would involve the quaternization or amidation of the secondary amine to impart amphiphilic character. The resulting molecules would possess a distinct architecture with a fluorinated tail, a central hydrocarbon segment, and a polar head group, potentially leading to unique aggregation behavior in solution.

Intermediate for Novel Polymer Architectures and Monomer Design

As a synthetic intermediate, this compound can be modified to produce novel monomers for polymerization. For example, acylation of the amine with acryloyl chloride or methacryloyl chloride would yield fluorinated acrylamide (B121943) or methacrylamide (B166291) monomers. These monomers could then be polymerized or copolymerized to create polymers with pendant pentafluoroethyloxy groups, influencing properties such as surface energy, refractive index, and gas permeability.

The general structure of such a monomer is depicted below:

| Component | Structure |

| Polymerizable Group | Acrylamide or Methacrylamide |

| Linker | Propyl Chain |

| Fluorinated Moiety | Pentafluoroethyloxy Group |

| Ethyl Group | Attached to the Nitrogen |

Reagent in High-Purity Fine Chemical Production

In the synthesis of high-purity fine chemicals, particularly for applications in electronics or pharmaceuticals, the introduction of a fluorinated moiety can be crucial. This compound could serve as a specialized reagent for introducing the –N(Et)(CH2)3OC2F5 group into a target molecule. This might be achieved through nucleophilic substitution reactions where the amine displaces a leaving group on an electrophilic substrate. The high fluorine content of the pentafluoroethyloxy group can impart desirable properties such as increased thermal stability and lipophilicity to the final product.

Contribution to Advanced Materials Science Precursors

The unique molecular structure of this compound also positions it as a valuable precursor for advanced materials with tailored properties.

Monomer in Fluoropolymer Synthesis for Unique Architectures

Beyond its role as an intermediate for monomer design, this compound itself, or a simple derivative, could act as a monomer in certain polymerization reactions. For instance, its difunctional nature (amine and the potential for further reaction on the fluorinated tail under specific conditions) could allow it to participate in step-growth polymerizations, such as the formation of polyamides or polyimides, with other suitable comonomers. The resulting fluoropolymers would feature the pentafluoroethyloxy group integrated into the polymer backbone or as a side chain, leading to materials with low surface energy, high thermal stability, and chemical resistance.

Precursor for Self-Assembling Systems with Tailored Chemical Interactions

The potential self-assembly behavior can be summarized in the following table:

| Molecular Component | Role in Self-Assembly |

| Pentafluoroethyloxy Tail | Hydrophobic/Lipophobic driving force for aggregation |

| Propyl Linker | Provides flexibility and spacing |

| Functionalized Amine Head Group | Determines interaction with the solvent and overall structure |

Application in Specialized Solvent Systems or Reaction Media Design

The unique molecular structure of this compound, which combines a flexible alkyl amine with a highly fluorinated tail, suggests potential utility in the design of specialized solvent systems. Fluorinated solvents are known for their distinct properties, such as high thermal and chemical stability, and their immiscibility with many common organic solvents and water, which can be exploited in biphasic systems.

Co-solvents for Specific Chemical Transformations

While specific examples are not available for this compound, analogous fluorinated compounds are used as co-solvents to enhance reaction selectivity and facilitate product separation. In theory, this compound could serve as a co-solvent in reactions where the polarity needs to be finely tuned. The amine group could interact with polar reagents or catalysts, while the fluorinated ether tail would create a fluorous microenvironment. This could be advantageous in certain metal-catalyzed reactions where catalyst recovery is desirable. By creating a fluorous biphasic system, a catalyst with a fluorous tag could be selectively retained in the fluorinated solvent phase, allowing for easy separation from the product in the organic phase.

Media for Enhanced Solubility of Fluorinated Substrates

The principle of "like dissolves like" suggests that the pentafluoroethyloxy group in this compound would make it an effective solvent or co-solvent for dissolving other highly fluorinated compounds. This is particularly relevant in the synthesis and modification of fluoropolymers or in reactions involving fluorinated reagents that have low solubility in common organic solvents. The enhanced solubility could lead to higher reaction rates and yields.

| Potential Application | Rationale based on Structural Features | Hypothetical System |

| Biphasic Catalysis | Immiscibility of the fluorinated tail with organic solvents. | A transition metal catalyst bearing fluorous ligands is dissolved in this compound, while reactants are in a standard organic solvent. |

| Fluorinated Polymer Chemistry | High fluorine content enhancing solubility of fluorinated molecules. | As a reaction medium for the modification of polytetrafluoroethylene (PTFE) or other fluoropolymers. |

Role in Catalysis or Organocatalysis

The amine functionality in this compound introduces the potential for its use in catalysis, either as a ligand for metal catalysts or as an organocatalyst itself. The presence of the electron-withdrawing pentafluoroethyloxy group would modulate the basicity and nucleophilicity of the amine, potentially leading to unique catalytic activities.

As a Ligand in Transition Metal Catalysis

Amines are common ligands in transition metal catalysis. The nitrogen atom in this compound could coordinate to a metal center, and the fluorinated tail could influence the catalyst's solubility and electronic properties. For instance, it could be used to create catalysts that are soluble in fluorous media for biphasic catalysis. The steric and electronic properties of the ligand would be influenced by the bulky and electron-withdrawing fluorinated group, which could impact the selectivity of the catalytic reaction.

As a Basic Organocatalyst in Specific Reaction Types

Amines can act as basic organocatalysts in a variety of organic reactions, such as Michael additions, aldol (B89426) reactions, and acyl transfer reactions. The basicity of the amine in this compound would be reduced by the inductive effect of the nearby electronegative fluorine atoms. This attenuated basicity could be beneficial in reactions where a milder base is required to avoid side reactions.

| Catalytic Role | Key Structural Feature | Potential Reaction Type |

| Ligand | Amine group for metal coordination | Cross-coupling reactions in a fluorous solvent |

| Organocatalyst | Amine group with modulated basicity | Base-catalyzed condensation reactions requiring mild conditions |

Surface Functionalization Agent for Chemical Modification of Substrates

Amines are versatile functional groups for the surface modification of materials, as they can react with a variety of surface functionalities or be used to introduce a positive charge. The fluorinated tail of this compound would impart hydrophobic and oleophobic properties to the modified surface.

In principle, the amine group could be used to anchor the molecule to a substrate surface that has, for example, carboxylic acid or epoxy groups. Once attached, the exposed pentafluoroethyloxy tails would create a low-energy surface with non-stick and water- and oil-repellent properties. This could be useful for creating self-cleaning surfaces or anti-fouling coatings. However, no specific studies demonstrating the use of this compound for this purpose have been identified.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. numberanalytics.com For a molecule like Ethyl-(3-pentafluoroethyloxy-propyl)-amine, future research will likely focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.

Promising sustainable approaches could include:

Mechanochemical Synthesis: This solvent-free technique, which utilizes mechanical force to drive chemical reactions, offers a greener alternative to conventional solution-phase chemistry. mdpi.com A potential mechanochemical route to this compound could involve the grinding of a suitable precursor, such as 3-(pentafluoroethoxy)propanal, with ethylamine (B1201723) and a solid reducing agent.

Flow Chemistry: Continuous flow processes can enhance reaction efficiency, improve safety, and facilitate scalability. numberanalytics.com A flow synthesis of the target molecule could involve the sequential pumping of starting materials through heated microreactors containing immobilized catalysts, allowing for precise control over reaction conditions and minimizing byproduct formation.

Biocatalysis: The use of enzymes to catalyze specific chemical transformations is a rapidly growing field. nih.gov Future research could explore the identification or engineering of enzymes, such as reductases or transaminases, that can stereoselectively synthesize this compound or its derivatives under mild, aqueous conditions.

| Methodology | Potential Advantages | Key Research Challenges for this compound |

|---|---|---|

| Mechanochemistry | Solvent-free, reduced waste, potentially faster reaction times | Identification of suitable solid-state precursors and catalysts |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters | Development of stable immobilized catalysts and optimization of flow conditions |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Discovery or engineering of enzymes compatible with fluorinated substrates |

Note: The information in this table is based on general principles of sustainable chemistry and has been adapted to the context of this compound as a prospective research target.

Discovery of Unprecedented Reactivity Patterns of the Fluorinated Amine Moiety

The presence of the electron-withdrawing pentafluoroethoxy group is expected to significantly influence the reactivity of the amine functionality in this compound. This perturbation of electronic properties can lead to novel and unexpected chemical transformations. acs.org

Future investigations could focus on:

Modulation of Nucleophilicity: The electron-withdrawing nature of the fluorinated tail will likely decrease the nucleophilicity of the amine. Quantifying this effect and exploring its implications in reactions such as nucleophilic substitution and addition will be crucial.

C-H Functionalization: The development of methods for the selective functionalization of C-H bonds is a major frontier in organic synthesis. cas.cn The fluorinated moiety in this compound could direct the regioselectivity of C-H activation reactions, enabling the synthesis of complex derivatives that would be difficult to access through traditional means.

Radical Reactions: The unique electronic properties of fluorinated compounds can also influence their behavior in radical reactions. chinesechemsoc.org Investigating the participation of the fluorinated amine in radical-mediated processes could open up new avenues for polymer synthesis and materials science.

Integration into Multi-Component Reaction Systems and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net The distinct functionalities within this compound make it an ideal candidate for incorporation into such processes.

Future research in this area could involve:

Ugi and Passerini Reactions: The primary amine in this compound could be a key component in classic MCRs like the Ugi and Passerini reactions, leading to the rapid synthesis of diverse libraries of fluorinated peptidomimetics and other biologically relevant scaffolds.

Cascade Reactions: Designing cascade reactions that are initiated by the reactivity of the fluorinated amine could lead to the efficient construction of complex heterocyclic systems. rsc.org For example, an initial Michael addition involving the amine could trigger a series of intramolecular cyclizations to yield novel polycyclic structures.

| Reaction Type | Other Components | Potential Product Class |

|---|---|---|

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | Fluorinated α-acylamino amides |

| Passerini Reaction | Aldehyde, Isocyanide | Fluorinated α-acyloxy amides |

| Aza-Diels-Alder | Diene, Lewis Acid | Fluorinated Tetrahydropyridines |

Note: This table presents hypothetical applications of this compound in MCRs based on the known reactivity of primary amines.

Development of Chemically Tunable Systems Based on this compound

The ability to fine-tune the properties of a molecule by making small structural modifications is a powerful tool in materials science and drug discovery. rsc.org The structure of this compound offers multiple points for modification, allowing for the development of chemically tunable systems.

Areas for exploration include:

Polymer Chemistry: The amine group can serve as a monomer or a chain-end functionalization agent in the synthesis of novel fluorinated polymers. By varying the polymer backbone, the properties of the resulting material, such as thermal stability, hydrophobicity, and chemical resistance, could be precisely controlled. sigmaaldrich.commdpi.com

Self-Assembling Systems: The amphiphilic nature of derivatives of this compound, possessing a hydrophilic amine head and a hydrophobic fluorinated tail, could be exploited to create self-assembling systems like micelles or vesicles for drug delivery applications.

Liquid Crystals: The introduction of rigid aromatic moieties onto the amine could lead to the development of novel fluorinated liquid crystals with unique phase behavior and electro-optical properties.

Synergistic Approaches: Combining Computational and Experimental Research

The interplay between computational modeling and experimental validation is a powerful paradigm for accelerating chemical research. nih.gov For a relatively unexplored molecule like this compound, this synergistic approach will be invaluable.

Future research should leverage:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic properties of the molecule, as well as to model its reactivity and spectroscopic signatures. emerginginvestigators.org This can guide experimental design and help in the interpretation of results.

Molecular Dynamics Simulations: These simulations can provide insights into the conformational preferences of the molecule and its interactions with other molecules, such as solvents, receptors, or other monomers in a polymer chain.

Predictive Modeling for Properties: Computational tools can be used to predict key properties such as pKa, logP, and potential metabolic pathways, which can help to prioritize experimental studies and guide the design of derivatives with desired characteristics. nih.gov

Potential for Industrial Scalability of Synthesis and Derivatization Routes

For any new chemical entity to have a significant impact, its synthesis must be amenable to large-scale production. The future development of this compound and its derivatives will depend on the establishment of robust and scalable manufacturing processes. nih.gov

Key considerations for industrial scalability include:

Cost-Effective Starting Materials: The development of synthetic routes that utilize readily available and inexpensive starting materials will be crucial for the economic viability of large-scale production.

Process Optimization: The optimization of reaction conditions to maximize yield, minimize waste, and ensure product purity is a critical step in the transition from laboratory-scale synthesis to industrial production.

Safety and Hazard Analysis: A thorough evaluation of the safety and potential hazards associated with the synthesis and handling of this compound will be necessary to ensure safe and responsible manufacturing practices.

Q & A

Q. How can this compound be utilized in materials science (e.g., fluorinated polymers)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.